For comparative information see the attached 3 tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Good to moderate penetration of biological membranes. Antioxidant (precursor of stable TEMPO nitroxyl radical): together with PEMPOXIME can be used for testing the possibility of antioxydant contribution into any observed biological activity of TEMPOXIME. Potential antimitotic (ask for the TEMPIDONE data).
a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Secondary analog of Pempoxime. Antioxidant, radical scavenger. Piperidine derivative,, synthetic.
4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride
CAS No.: 63467-53-8
Cat. No.: VC20742353
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63467-53-8 |
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Molecular Formula | C9H19ClN2O |
Molecular Weight | 206.71 g/mol |
IUPAC Name | N-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine;hydrochloride |
Standard InChI | InChI=1S/C9H18N2O.ClH/c1-8(2)5-7(10-12)6-9(3,4)11-8;/h11-12H,5-6H2,1-4H3;1H |
Standard InChI Key | PMDFGKBTEGXYED-UHFFFAOYSA-N |
SMILES | CC1(CC(=NO)CC(N1)(C)C)C.Cl |
Canonical SMILES | CC1(CC(=NO)CC(N1)(C)C)C.Cl |
Overview of 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride
4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride is a chemical compound with the molecular formula
and a molecular weight of approximately 206.71 g/mol. It is classified as a hydrochloride salt of the oxime derivative of 2,2,6,6-tetramethyl-4-piperidinone. The compound features a piperidine ring structure that contributes to its unique chemical properties and reactivity. The presence of the oxime functional group (-C=N-OH) enhances its potential applications in various fields of research and industry .
Synthesis Methods
The synthesis of 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride typically involves multi-step reactions that yield high-purity compounds suitable for research and industrial applications. The general synthetic pathway includes:
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Formation of the piperidinone backbone: Starting from readily available piperidine derivatives.
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Oxime formation: Reaction with hydroxylamine to introduce the oxime functional group.
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Hydrochloride salt formation: Addition of hydrochloric acid to obtain the hydrochloride salt.
This synthetic approach allows for the controlled production of the compound with specific desired properties .
Applications
4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride has several notable applications:
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Pharmaceutical Research: It is investigated for its potential as a neuronal nicotinic acetylcholine receptor antagonist and as a ganglioblocker with hypotensive properties.
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Chemical Synthesis: Used as an intermediate in the synthesis of various nitrogen-containing bioactive molecules and pharmaceuticals.
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Antioxidant Activity: Exhibits properties as a radical scavenger which may have implications in therapeutic applications.
Biological Interactions and Mechanisms
Research has indicated that this compound interacts with various biological targets:
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It acts on neuronal nicotinic acetylcholine receptors which are crucial in neurotransmission.
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Studies have shown its potential in modulating dopamine and serotonin receptors which are significant in treating psychiatric disorders .
Comparative Analysis with Related Compounds
Here is a comparison of structural features with other similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,2-Dimethyl-4-piperidone | Similar piperidine ring | Lacks oxime functionality |
Tempoxime Hydrochloride | Oxime derivative | Exhibits distinct biological activity |
N-Methyl-4-piperidone | Methyl substitution on nitrogen | Different pharmacological profile |
This comparison highlights the unique chemical structure and potential applications of 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime compared to other similar compounds .
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